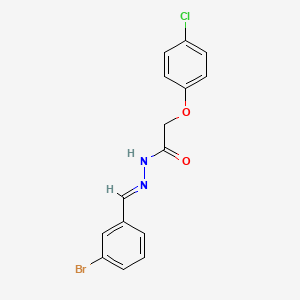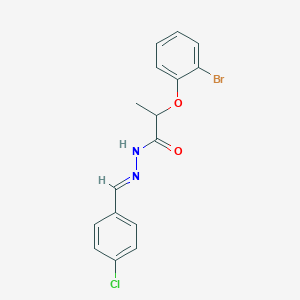
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide
Descripción general
Descripción
N-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide, also known as BBAAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBAAH belongs to the class of hydrazide compounds and has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In antimicrobial activity, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been shown to inhibit the growth of bacteria by targeting the cell wall and membrane. In anticancer activity, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In herbicidal activity, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been shown to inhibit the activity of specific enzymes involved in the biosynthesis of amino acids.
Biochemical and Physiological Effects
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, induction of apoptosis, and disruption of cellular processes. These effects have been observed in both in vitro and in vivo studies, suggesting that N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide in lab experiments is its relatively simple synthesis method. N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide can be synthesized using commercially available starting materials, and the reaction conditions are relatively mild. Another advantage is its potential as a building block for the synthesis of various functional materials. However, one of the limitations of using N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide in lab experiments is its limited solubility in water, which can affect its activity in certain assays.
Direcciones Futuras
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide. One direction is to further investigate its mechanism of action, particularly in its antimicrobial and anticancer activity. Another direction is to explore its potential as a herbicide and to develop more selective and efficient formulations. Additionally, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide can be used as a building block for the synthesis of various functional materials, and further research can be done to explore its potential in this field.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been studied for its potential applications in different fields, including medicine, agriculture, and material science. In medicine, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been shown to exhibit antimicrobial and anticancer properties. It has been tested against various microorganisms and cancer cell lines, and the results have shown promising activity. In agriculture, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been tested as a herbicide and has shown potential as a selective weed killer. In material science, N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCPXYMETSMYKE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol](/img/structure/B3861045.png)
![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)


![N'-(3-chloro-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861073.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3861087.png)
![(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
![6,7-dimethoxy-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B3861097.png)


![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
![N'-[(5-nitro-2-furyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861121.png)
